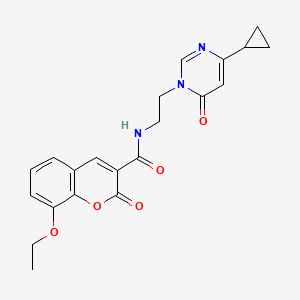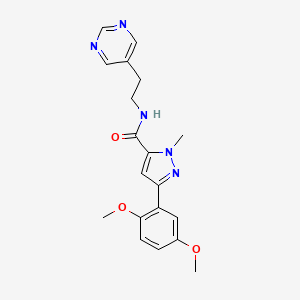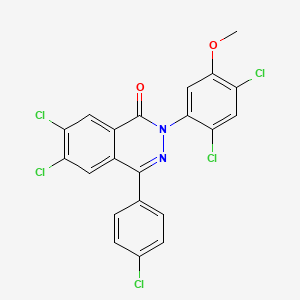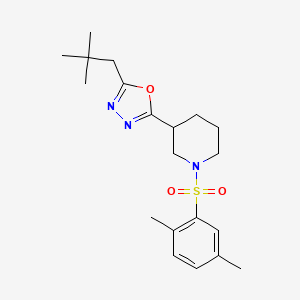
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H21N3O5 and its molecular weight is 395.415. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclization and Novel Ring Systems
Research on compounds related to N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has explored their cyclization properties and the formation of novel ring systems. One study demonstrated that cyclization of certain carboxamides with diethyl oxalate–sodium ethoxide led to derivatives of novel ring systems like benzopyrano[3,2-d]pyrimidine and benzopyrano[3,2-e]-1,4-diazepine, highlighting the potential of these compounds in synthesizing new chemical structures (Bevan, Ellis, Hudson, Romney-Alexander, & Williams, 1986).
Synthesis and Biological Activities
Another focus has been on the synthesis of novel derivatives and their biological activities. For instance, chromone-pyrimidine coupled derivatives have been synthesized and evaluated for their antimicrobial activities. These derivatives showed potential as antibacterial and antifungal agents, with certain compounds exhibiting significant potency (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).
Anticancer Applications
The exploration of anticancer applications is another significant area of research. Compounds structurally related to N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide have been studied for their potential in overcoming drug resistance in cancer cells. These studies have highlighted the ability of certain derivatives to selectively kill drug-resistant cells, offering a promising avenue for cancer treatment (Das, Doshi, Tian, Addo, Srinivasan, Hermanson, & Xing, 2009).
Antimicrobial and Antioxidant Properties
Research has also been conducted on the antimicrobial and antioxidant properties of various derivatives. Some studies have synthesized new compounds and evaluated their effectiveness against a range of microbial organisms, as well as their antioxidant activities. This demonstrates the diverse potential of these compounds in pharmaceutical applications (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
properties
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-8-ethoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-2-28-17-5-3-4-14-10-15(21(27)29-19(14)17)20(26)22-8-9-24-12-23-16(11-18(24)25)13-6-7-13/h3-5,10-13H,2,6-9H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHBTPSTRDGTTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C=NC(=CC3=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-N-methylpyrimidin-4-amine](/img/structure/B2672194.png)

![3,6-dichloro-N-[3-chloro-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2672197.png)
![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2672199.png)
![5-(allylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B2672200.png)


![4-(1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2672204.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2672205.png)
![Tert-butyl 2-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]azepan-4-yl]acetate](/img/structure/B2672207.png)
![2-Methoxy-5-[(4-methylbenzoyl)amino]-1-pyridiniumolate](/img/structure/B2672211.png)
![7-allyl-1-isopropyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2672212.png)

![N'-[(1E)-{[(2-chloro-6-fluorophenyl)methoxy]amino}methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide](/img/structure/B2672216.png)